molecular formula C6H14O6S2 B8626576 Hexane-1,6-disulfonic Acid

Hexane-1,6-disulfonic Acid

Cat. No. B8626576
M. Wt: 246.3 g/mol
InChI Key: FEVYVSQHKFKUEZ-UHFFFAOYSA-N
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Patent
US07056987B2

Procedure details

1,6-dibromohexane (25 ml, 0.16 mol) and sodium sulfite (45.5 g, 0.36 mol) in water (85 ml) were heated at reflux for 16 h. The mixture was then filtered whilst hot and the filtrate was concentrated under reduced pressure to yield the hexane 1,6-disulfonic acid (39.3 g, 0.16 mol) which was used without further purification. The diacid was ground into a fine powder and powdered phosphorus pentachloride (84 g, 0.4 mol) was added carefully. After an initial vigorous reaction, the mixture was heated with mechanical stirring at 110° C. for 90 min., yielding a mustard coloured solution. On cooling the mixture was cautiously triturated with ice/water and the resultant solid filtered off. The solid was washed with water and dried under vacuum to afford the disulfonyl chloride hexane compound as a cream yellow solid (38.6 g, 96%). This material was used without purification in the next step.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]Br.[S:9]([O-:12])([O-:11])=[O:10].[Na+].[Na+]>O>[CH2:2]([S:9]([OH:12])(=[O:11])=[O:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][S:9]([OH:12])(=[O:11])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
BrCCCCCCBr
Name
Quantity
45.5 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
85 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered whilst hot and the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCS(=O)(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mol
AMOUNT: MASS 39.3 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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